molecular formula C7H6S B1253523 Benzenecarbothialdehyde

Benzenecarbothialdehyde

Cat. No. B1253523
M. Wt: 122.19 g/mol
InChI Key: ACOOSTZBTYEGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobenzaldehyde is a thioaldehyde that is benzaldehyde in which the oxygen has been replaced by divalent sulfur. It is a thioaldehyde and a member of benzenes. It derives from a hydride of a toluene.

Scientific Research Applications

Benzene Derivatives in Supramolecular Chemistry

Benzene derivatives like benzene-1,3,5-tricarboxamide have been extensively studied for their role in supramolecular chemistry, showcasing their versatility in applications ranging from nanotechnology to biomedical fields. These derivatives leverage their self-assembly properties and multivalent nature for innovative applications, marking a significant contribution to materials science and engineering (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Benzene and its Metabolic Pathways

The metabolic pathways of benzene have been a focal point of toxicological research due to benzene's known carcinogenic properties. Studies have explored how benzene metabolites, such as trans,trans-muconaldehyde, interact with biological systems, contributing to our understanding of benzene's toxicological mechanisms and potential implications for similar compounds (Y. Oshiro, P. Balwierz, & G. Witz, 2001).

Hybrid Organic/Inorganic Benzene Analogs

Research into hybrid organic/inorganic benzene analogs, such as 1,2-dihydro-1,2-azaborine, expands the scope of benzene's chemical significance. These studies not only deepen our understanding of aromaticity and delocalization but also open new avenues for the application of benzene analogs in areas like hydrogen storage and BN-based ceramics, potentially relevant for derivatives like Benzenecarbothialdehyde (Adam J. V. Marwitz et al., 2009).

Benzene in Environmental and Health Research

The environmental impact and health effects of benzene, including its role in inducing leukemia and other cancers, have been extensively documented. This body of research provides a critical backdrop for evaluating the environmental and health implications of benzene derivatives, including potentially Benzenecarbothialdehyde, in occupational and environmental settings (Martyn T. Smith, 2010).

properties

Product Name

Benzenecarbothialdehyde

Molecular Formula

C7H6S

Molecular Weight

122.19 g/mol

IUPAC Name

thiobenzaldehyde

InChI

InChI=1S/C7H6S/c8-6-7-4-2-1-3-5-7/h1-6H

InChI Key

ACOOSTZBTYEGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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